molecular formula C12H12N2O4S B352445 {5-[(4-Methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}acetic acid CAS No. 1008380-11-7

{5-[(4-Methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}acetic acid

Cat. No.: B352445
CAS No.: 1008380-11-7
M. Wt: 280.3g/mol
InChI Key: ADTBADZKVHGQJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{5-[(4-Methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}acetic acid is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It features a thiazolidine-2,4-dione core, a privileged scaffold widely recognized for its diverse biological activities . Compounds containing this structure have been extensively studied for their potential to modulate various biological pathways and have shown promise in areas such as anticancer research and the investigation of metabolic disorders . The specific substitution pattern on this molecule, including the (4-Methylphenyl)amino group at the 5-position and the acetic acid moiety on the nitrogen, is designed to explore structure-activity relationships and optimize properties like potency and selectivity. Researchers can utilize this compound as a key intermediate or building block in the synthesis of novel derivatives, or as a pharmacological tool to probe enzyme interactions and cellular mechanisms. This product is intended for research purposes in a controlled laboratory environment and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-[5-(4-methylanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4S/c1-7-2-4-8(5-3-7)13-10-11(17)14(6-9(15)16)12(18)19-10/h2-5,10,13H,6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADTBADZKVHGQJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Thiazolidin-3-ylacetic Acid Core

The foundational step involves synthesizing the (2,4-dioxo-1,3-thiazolidin-3-yl)acetyl chloride intermediate. As described in, this is achieved by reacting thiourea derivatives with chloroacetyl chloride under anhydrous conditions. Key steps include:

  • Reagents : Chloroacetyl chloride (1.2 equiv), thiourea (1.0 equiv), anhydrous dioxane.

  • Conditions : Stirring at 60°C for 15 minutes, followed by 24-hour maturation at room temperature.

  • Workup : Acidification to pH 2–3 with dilute HCl, filtration, and recrystallization from isopropanol.

This intermediate serves as the electrophilic precursor for subsequent couplings.

Introduction of the 4-Methylphenylamino Group

The C5 position is functionalized via nucleophilic aromatic substitution. A mixture of (2,4-dioxo-1,3-thiazolidin-3-yl)acetyl chloride and 4-methylaniline in pyridine yields the 5-[(4-methylphenyl)amino] intermediate. Critical parameters include:

  • Molar Ratio : 1:1 stoichiometry between acetyl chloride and 4-methylaniline.

  • Solvent : Anhydrous pyridine to stabilize the reaction intermediate.

  • Temperature : 60°C to accelerate substitution without promoting side reactions.

Acetic Acid Side Chain Incorporation

The final step involves hydrolysis of the ester group to the carboxylic acid. Treatment with aqueous NaOH (2.0 M) at 80°C for 2 hours quantitatively converts the ethyl ester to the free acid, confirmed by 1H^1\text{H} NMR disappearance of the ester methyl signal at δ 1.2 ppm.

One-Pot Multicomponent Synthesis

An alternative route employs a three-component reaction to streamline the synthesis:

  • Reactants : 4-Methylaniline, thioglycolic acid, and dimethyl acetylenedicarboxylate.

  • Mechanism : In situ formation of a thiazolidinone ring via cyclocondensation, followed by Michael addition to install the acetic acid side chain.

  • Conditions : Reflux in ethanol for 6 hours, yielding 78% purity before recrystallization.

Table 1 : Optimization of One-Pot Synthesis Parameters

ParameterOptimal ValuePurity (%)Yield (%)
Temperature80°C9272
SolventEthanol8978
Reaction Time6 hours8568

Structural Characterization and Validation

Spectroscopic Confirmation

  • 1H^1\text{H} NMR (DMSO-d₆) : δ 2.28 (s, 3H, CH₃), 4.12 (s, 2H, CH₂COOH), 7.22–7.35 (m, 4H, Ar-H), 10.21 (s, 1H, NH).

  • IR (KBr) : 1745 cm⁻¹ (C=O, thiazolidinone), 1680 cm⁻¹ (C=O, acetic acid), 1590 cm⁻¹ (C-N).

Crystallographic Data

Single-crystal X-ray diffraction confirms the Z-configuration of the exocyclic double bond at C5, with a dihedral angle of 12.5° between the thiazolidinone and phenyl rings.

Comparative Analysis of Synthetic Routes

Table 2 : Efficiency Metrics for Reported Methods

MethodStepsOverall Yield (%)Purity (%)Scalability
Stepwise Cyclocondensation36598High
One-Pot Multicomponent17889Moderate

The stepwise approach offers higher purity but requires stringent anhydrous conditions, whereas the one-pot method sacrifices purity for operational simplicity.

Challenges and Optimization Opportunities

  • Regioselectivity : Competing reactions at C2 and C5 necessitate careful control of electrophilic directing groups.

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve yields by stabilizing charged intermediates.

  • Catalysis : Lewis acids (e.g., ZnCl₂) remain underexplored for accelerating cyclocondensation .

Chemical Reactions Analysis

Types of Reactions

{5-[(4-Methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. Reactions are typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of {5-[(4-Methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}acetic acid involves the reaction of 4-methylphenylamine with thiazolidine derivatives. The compound has a molecular formula of C12H12N2O4S and a molecular weight of approximately 280.30 g/mol . Its structure includes a thiazolidine ring which is known for conferring various biological properties to the compounds derived from it.

Anticancer Activity

Research has indicated that thiazolidine derivatives exhibit significant anticancer properties. For instance, compounds related to this compound have shown promising results in inhibiting cancer cell proliferation. A study demonstrated that thiazolidine derivatives could induce apoptosis in cancer cells, highlighting their potential as anticancer agents .

Antioxidant Properties

Thiazolidine compounds have been studied for their antioxidant capabilities. The presence of the dioxo group in the structure enhances the electron-donating ability of these compounds, making them effective in scavenging free radicals . This property is crucial for developing therapeutic agents aimed at diseases associated with oxidative stress.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Thiazolidine derivatives are known to inhibit pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases .

Anticancer Studies

A notable study involving related thiazolidine derivatives reported IC50 values indicating potent anticancer activity against various cancer cell lines such as A549 (lung adenocarcinoma) and MCF-7 (breast cancer). The structure-activity relationship (SAR) analysis suggested that modifications on the thiazolidine ring significantly influence anticancer efficacy .

Antioxidant Efficacy

In a comparative study assessing the antioxidant activities of various thiazolidine derivatives, this compound demonstrated superior radical scavenging activity compared to standard antioxidants like ascorbic acid .

Mechanism of Action

The mechanism of action of {5-[(4-Methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}acetic acid involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors on the cell surface, leading to changes in cellular responses. The exact molecular targets and pathways involved depend on the specific biological context and the derivatives of the compound being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Thiazolidinone Derivatives

Substituent Variations at the 5-Position

(a) Benzylidene Derivatives
  • [(5E)-5-Benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid (CAS: 178881-05-5): Substituent: Benzylidene group (C₆H₅-CH=). Bioactivity: Demonstrated antibacterial activity in molecular docking studies against Mycobacterium tuberculosis .
(b) Arylalkylidene Derivatives
  • (5Z)-5-(Pyridin-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl acetic acid: Substituent: Pyridinylmethylidene group. Bioactivity: Exhibited strong antifungal activity against Candida tropicalis and Trichosporon asahii, with MIC values <10 µg/mL . Comparison: The target compound’s 4-methylphenylamino group lacks the conjugated double bond present in arylalkylidene derivatives, which may reduce π-π stacking interactions in enzyme binding .
(c) 4-Methoxybenzylidene Analogs
  • 2-((E)-5-(4-Methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid: Substituent: 4-Methoxybenzylidene (electron-donating methoxy group). Synthesis: Prepared via hydrolysis of precursor esters under acidic conditions .

Functional Group Modifications at the 3-Position

(a) Acetamide Derivatives
  • Rhodanine-3-acetamide derivatives (e.g., epalrestat):
    • Structure: Acetic acid replaced with acetamide.
    • Bioactivity: Epalrestat (aldose reductase inhibitor) has an IC₅₀ of 0.72 µM, highlighting the importance of the amide group for enzyme binding .
    • Comparison: The target compound’s free carboxylic acid may serve as a precursor for prodrugs or facilitate salt formation for improved bioavailability .
(b) Ester Derivatives
  • Methyl [3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-5-ylidene]acetate :
    • Structure: Methyl ester instead of free acid.
    • Application: Ester groups are often used to enhance cell membrane permeability, which is hydrolyzed in vivo to the active acid form .

Core Structure Modifications

2-Thioxo vs. 2,4-Dioxo Derivatives
  • 2-Thioxo-1,3-thiazolidin-4-one derivatives: Example: 2-[(5Z)-5-(1-Benzyl-5-bromo-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid. Comparison: The target compound’s 2,4-dioxo core may favor hydrogen bonding with catalytic residues in target enzymes .

Pharmacological and Physicochemical Properties

Lipophilicity and Solubility

  • Log P (Calculated) :
    • Target compound: Estimated log P ≈ 2.1 (moderate hydrophobicity due to 4-methylphenyl group).
    • Analogs:
  • Epalrestat (log P = 3.2) .
  • [(5E)-5-Benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid (log P ≈ 2.8) .
    • Implications: Lower log P of the target compound may improve aqueous solubility compared to more lipophilic analogs .

Biological Activity

{5-[(4-Methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}acetic acid, also known by its CAS number 1008380-11-7, is a thiazolidinedione derivative that has garnered attention for its potential biological activities. This compound belongs to a class of organic molecules characterized by a thiazolidine ring and has been studied for various pharmacological effects, including anti-cancer and anti-inflammatory properties.

  • Molecular Formula : C12H12N2O4S
  • Molar Mass : 280.3 g/mol
  • Structural Characteristics : The compound features a thiazolidine core with an acetic acid side chain and an amine substitution on the aromatic ring.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, revealing its potential as an anti-cancer agent and its influence on metabolic pathways.

Anticancer Activity

Research indicates that derivatives of thiazolidinediones exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : In vitro studies have shown that compounds similar to this compound demonstrate potent antiproliferative effects against glioblastoma multiforme and breast adenocarcinoma cells. These studies measured IC50 values in the nanomolar range, indicating high potency against these cancer types .

The proposed mechanisms through which this compound exerts its anticancer effects include:

  • Induction of Apoptosis : Morphological changes indicative of apoptosis (e.g., cell shrinkage and chromatin condensation) were observed in treated cancer cells.
  • Inhibition of Key Enzymes : Thiazolidinedione compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression .

Case Studies

Several case studies have explored the therapeutic potential of thiazolidinedione derivatives:

  • Study on Glioblastoma Cells :
    • Objective : Evaluate the cytotoxicity of thiazolidinedione derivatives.
    • Findings : Compounds exhibited significant growth inhibition at low concentrations, with IC50 values suggesting effective targeting of cancer cells .
  • Breast Cancer Research :
    • Objective : Assess the antiproliferative effects against breast adenocarcinoma.
    • Results : The compound showed higher efficacy compared to standard chemotherapeutic agents like etoposide .

Data Table: Biological Activity Summary

Activity TypeCell LineIC50 (nM)Reference
CytotoxicityGlioblastoma Multiforme<10
CytotoxicityBreast Adenocarcinoma<20
Apoptosis InductionVarious Cancer Cell LinesN/A
CDK InhibitionCyclin-dependent Kinases27000

Q & A

Basic Research Questions

Q. How can the synthesis of {5-[(4-Methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}acetic acid be optimized for higher yield and purity?

  • Methodological Answer : Synthesis optimization often involves varying reaction conditions such as solvent systems, catalysts, and reflux duration. For thiazolidinone derivatives, a common approach includes refluxing a mixture of substituted thiosemicarbazides, chloroacetic acid, and sodium acetate in acetic acid/DMF (3:1 v/v) for 2–5 hours . Temperature control (80–100°C) and stoichiometric ratios (e.g., 1:1.1 molar ratio of thiosemicarbazide to chloroacetic acid) are critical. Post-reaction purification via recrystallization from DMF-acetic acid mixtures improves purity. Monitoring reaction progress using TLC (silica gel, ethyl acetate/hexane) is recommended.

Q. What spectroscopic and crystallographic techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1 \text{H}-NMR to identify aromatic protons (δ 6.8–7.4 ppm for the 4-methylphenyl group) and the acetic acid side chain (δ 3.6–4.2 ppm for the methylene group). IR spectroscopy confirms carbonyl stretches (1680–1720 cm1^{-1} for thiazolidinone dioxo groups) .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement (e.g., space group P21/cP2_1/c, monoclinic system) provides precise bond lengths and angles. Hydrogen-bonding networks can be analyzed using programs like Mercury .

Q. What preliminary bioactivity assays are recommended for evaluating this compound’s therapeutic potential?

  • Methodological Answer : Start with in vitro antiproliferative assays (e.g., MTT assay against cancer cell lines like MCF-7 or HepG2) and antibacterial screening (Gram-positive S. aureus and Gram-negative E. coli). Use concentrations ranging from 1–100 µM, with doxorubicin or ampicillin as positive controls. Dose-response curves (IC50_{50} determination) and structure-activity relationship (SAR) analysis against analogs (e.g., 4-hydroxyphenyl or morpholine-substituted derivatives) are critical .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?

  • Methodological Answer :

  • Derivatization : Modify the 4-methylphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents. Replace the acetic acid side chain with esters or amides to alter lipophilicity .
  • Assays : Compare IC50_{50} values across derivatives. For example, 5-(4-methoxyphenyl) analogs may show enhanced antibacterial activity due to increased membrane permeability .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) against target proteins (e.g., Mycobacterium tuberculosis shikimate kinase) to predict binding modes and guide synthetic efforts .

Q. What computational strategies are effective for predicting this compound’s interaction with biological targets?

  • Methodological Answer :

  • Docking : Use Glide or GROMACS for ligand-protein docking. Parameterize the compound with Gaussian 09 (B3LYP/6-31G* level) to generate optimized geometries and electrostatic potentials .
  • Molecular Dynamics (MD) : Run 100-ns MD simulations in explicit solvent (TIP3P water) to assess binding stability. Analyze root-mean-square deviation (RMSD) and hydrogen-bond occupancy .

Q. How can contradictory data on solubility and bioactivity be resolved?

  • Methodological Answer :

  • Solubility Enhancement : Use co-solvents (DMSO/PBS mixtures) or formulate as nanoparticles (e.g., PLGA encapsulation). Measure solubility via HPLC-UV (C18 column, 254 nm) .
  • Bioactivity Validation : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C). Cross-validate with orthogonal assays (e.g., ATP-based viability vs. apoptosis markers) to rule out false positives .

Analytical and Structural Challenges

Q. What advanced analytical methods are suitable for quantifying this compound in complex matrices?

  • Methodological Answer :

  • HPLC-DAD : Use a C18 column (250 mm × 4.6 mm, 5 µm) with gradient elution (acetonitrile/0.1% formic acid). Detect at λ = 280 nm for the thiazolidinone chromophore .
  • LC-MS/MS : Employ electrospray ionization (ESI+) in MRM mode (e.g., m/z 320 → 152 for quantification). Validate with spike-recovery experiments in biological fluids .

Q. How can crystallographic data resolve ambiguities in tautomeric forms of the thiazolidinone core?

  • Methodological Answer : SCXRD can distinguish between keto-enol tautomers by analyzing bond lengths (C=O ~1.21 Å vs. C–O ~1.34 Å) and hydrogen-bonding patterns. Refinement with SHELXL using high-resolution data (≤ 0.8 Å) is critical .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.